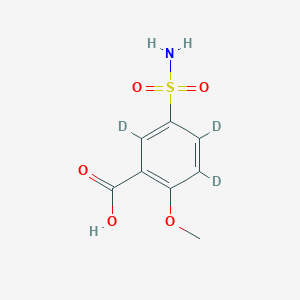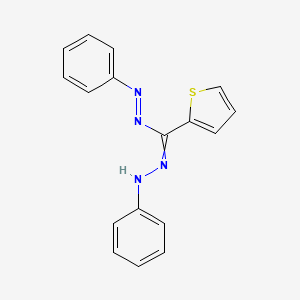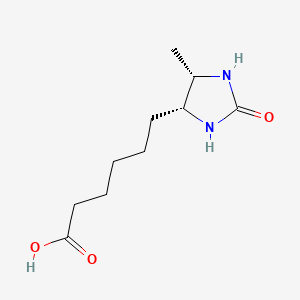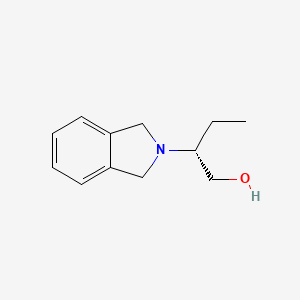
1-Benzylideneaminohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylideneaminohydantoin, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₉N₃O₂ and its molecular weight is 203.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Agents : N-aryl-N'-benzylpiperazines, containing hydantoin functionalities, have shown potential as antipsychotic agents due to their affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors. Certain structures with hydantoin, including one involving attachment to N1, displayed good biological activity in antipsychotic tests (Reitz et al., 1995).
Antiproliferative Activity on Lung Cancer : 5-Benzylidene hydantoins have been identified as a new class of EGFR inhibitors. A library of these compounds was synthesized and tested for antiproliferative activity on the human lung adenocarcinoma A549 cell line. Compounds with a 5-benzylidene group and a lipophilic substituent at position 1 showed significant inhibition of cell proliferation (Zuliani et al., 2009).
Antiviral and Antitumoral Activity : Hydantoin derivatives of L- and D-amino acids have been synthesized and evaluated for their cytostatic and antiviral activities. Certain derivatives showed selective inhibitory effects against specific viruses and tumor cell lines (Rajić et al., 2006).
Anti-Tumor Mechanisms in Colon Cancer : Novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have shown significant anti-tumor potential in human colon cancer cell lines. These compounds exhibited dose- and time-dependent anti-proliferative and pro-apoptotic activities, suggesting their potential use in chemotherapies (Obradović et al., 2019).
Chemiluminescent ELISA for Nitrofurantoin Metabolite Detection : A chemiluminescent enzyme-linked immunosorbent assay (ELISA) was developed for detecting 1-amino-hydantoin, a metabolite of nitrofurantoin, in fish and honey. This assay could be used for high-throughput monitoring of this metabolite in various food types (Wang et al., 2014).
Antimycobacterial Activity : Compounds synthesized from benzylideneamino derivatives showed antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential development as antitubercular agents (Salve et al., 2017).
Mechanism of Action in Lung Cancer : The compound 5-benzylidene-hydantoin UPR1024, designed to interact at the ATP-binding site of EGFR, displayed antiproliferative and proapoptotic effects in lung cancer cell lines. This dual mechanism of action suggests its potential as a basis for drugs targeting lung cancer (Cavazzoni et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(E)-benzylideneamino]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)



![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)



![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)

